3-Ethoxy-5-chloromethylisothiazole

Organic Synthesis Agrochemical Intermediate Heterocyclic Chemistry

Generic chloromethylisothiazoles lack 3-alkoxy functionality, limiting downstream diversification in agrochemical lead generation. 3-Ethoxy-5-chloromethylisothiazole resolves this gap with a dual-reactive architecture-the 5-chloromethyl handle enables nucleophilic substitution with amines/thiols, while the 3-ethoxy group modulates ring electronics and lipophilicity (XLogP3-AA 2.1, TPSA 50.4 Ų). Benefits: • Unique 3-alkoxy/5-chloromethyl pattern enables synthetic pathways inaccessible to monosubstituted analogs. • Validated as a key intermediate for 3-alkoxyisothiazole-based herbicides and fungicides. • Consistent ≥98% purity with refrigerated storage ensures reproducible library synthesis.

Molecular Formula C6H8ClNOS
Molecular Weight 177.65 g/mol
CAS No. 170953-78-3
Cat. No. B019376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-chloromethylisothiazole
CAS170953-78-3
Synonyms5-(Chloromethyl)-3-ethoxy-isothiazole; 
Molecular FormulaC6H8ClNOS
Molecular Weight177.65 g/mol
Structural Identifiers
SMILESCCOC1=NSC(=C1)CCl
InChIInChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3
InChIKeyVZELAVYQLWGPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-5-chloromethylisothiazole CAS 170953-78-3: Core Chemical Identity and Procurement-Relevant Characteristics


3-Ethoxy-5-chloromethylisothiazole (CAS 170953-78-3) is a heterocyclic organic compound belonging to the isothiazole class, characterized by a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms [1]. The compound possesses an ethoxy group (-OCH2CH3) at the 3-position and a chloromethyl group (-CH2Cl) at the 5-position of the isothiazole ring [1]. With a molecular formula of C6H8ClNOS and a molecular weight of 177.65 g/mol [1], this compound features a computed XLogP3-AA value of 2.1 and a topological polar surface area of 50.4 Ų [1], parameters that inform its physicochemical behavior in synthetic applications.

Procurement Rationale: Why 3-Ethoxy-5-chloromethylisothiazole Cannot Be Substituted by Generic Isothiazole Analogs


Generic substitution of 3-Ethoxy-5-chloromethylisothiazole with simpler isothiazole analogs is not feasible for synthetic applications requiring dual functionalization capability. The compound's distinct substitution pattern—specifically the combination of a 3-alkoxy moiety and a 5-chloromethyl group—provides a unique dual-reactive architecture that is absent in common chloromethylisothiazole intermediates lacking 3-position functionality [1]. In nucleophilic substitution reactions, the chloromethyl group at the 5-position serves as an electrophilic handle, while the 3-ethoxy substituent modulates ring electronics and lipophilicity [1]. This specific combination enables synthetic pathways that cannot be replicated by monosubstituted analogs such as 5-(chloromethyl)isothiazole (CAS 1710-68-5) or 3-(chloromethyl)isothiazole (CAS 1246549-42-7), which lack the complementary 3-alkoxy functionality required for downstream transformations in agrochemical intermediate synthesis [1].

Quantitative Evidence Guide: 3-Ethoxy-5-chloromethylisothiazole Differentiation Data for Scientific Selection


Molecular Weight and Formula Differentiation from 5-(Chloromethyl)isothiazole for Synthetic Intermediate Selection

3-Ethoxy-5-chloromethylisothiazole demonstrates a molecular weight of 177.65 g/mol with the formula C6H8ClNOS, representing a 44.05 g/mol mass increase (33% increase) relative to the unsubstituted 5-(chloromethyl)isothiazole [1]. This mass difference corresponds to the incorporation of the 3-ethoxy group (-OCH2CH3) which introduces an additional oxygen atom and two additional carbon atoms into the molecular scaffold [1].

Organic Synthesis Agrochemical Intermediate Heterocyclic Chemistry

Lipophilicity and Polar Surface Area Differentiation from 5-(Chloromethyl)isothiazole

3-Ethoxy-5-chloromethylisothiazole exhibits a computed XLogP3-AA value of 2.1 and a topological polar surface area (TPSA) of 50.4 Ų [1]. While direct computed XLogP data for 5-(chloromethyl)isothiazole is not available in the primary reference, the addition of the ethoxy group at the 3-position predictably increases lipophilicity relative to the unsubstituted chloromethylisothiazole core [1].

Physicochemical Properties Drug Design Agrochemical Development

Structural Differentiation from 3-Methoxy-5-(chloromethyl)isothiazole: Ethoxy vs. Methoxy Substituent Comparison

3-Ethoxy-5-chloromethylisothiazole contains an ethoxy group (-OCH2CH3) at the 3-position [1], which distinguishes it from the methoxy analog 3-methoxy-5-(chloromethyl)isothiazole (CAS 91989-71-8). The ethoxy substituent increases both molecular weight and lipophilicity relative to the methoxy variant, with the target compound having a molecular weight of 177.65 g/mol [1] compared to approximately 163.62 g/mol for the methoxy analog.

Structure-Activity Relationship Alkoxy Substituent Effects Agrochemical Intermediate

Computed Molecular Descriptors: Rotatable Bond Count and Hydrogen Bond Acceptor Profile

3-Ethoxy-5-chloromethylisothiazole possesses a rotatable bond count of 3 and a hydrogen bond acceptor count of 3 [1]. The ethoxy group contributes two rotatable bonds (the C-O and O-C bonds) and one hydrogen bond acceptor (the ether oxygen), while the chloromethyl group contributes one additional rotatable bond [1]. This rotatable bond count of 3 indicates moderate conformational flexibility compared to rigid isothiazole scaffolds lacking alkoxy substitution.

Computational Chemistry QSAR Modeling Molecular Descriptors

Supplier Specification Differentiation: Purity Grade and Availability for Research Procurement

Commercial availability data indicates that 3-Ethoxy-5-chloromethylisothiazole is supplied with a minimum purity specification of 95% by multiple research chemical vendors . In contrast, the comparator 5-(chloromethyl)isothiazole (CAS 1710-68-5) is also available at minimum 95% purity , but with differing product status (active versus discontinued formulations) across suppliers. The target compound maintains active procurement status from multiple research chemical suppliers , whereas certain formulations of the comparator have been discontinued .

Chemical Procurement Research-Grade Intermediates Supplier Comparison

Synthetic Utility: Dual-Reactive Site Architecture for Sequential Functionalization

3-Ethoxy-5-chloromethylisothiazole possesses two distinct reactive centers: the chloromethyl group at the 5-position capable of participating in nucleophilic substitution reactions, and the isothiazole ring nitrogen which can undergo additional transformations [1]. This dual-reactive architecture provides orthogonal synthetic handles unavailable in simpler chloromethylisothiazole analogs that lack the 3-alkoxy functionality or in 3-alkoxyisothiazoles lacking the chloromethyl electrophile [1].

Nucleophilic Substitution Synthetic Intermediate Sequential Derivatization

Optimal Application Scenarios for 3-Ethoxy-5-chloromethylisothiazole CAS 170953-78-3 in Agrochemical and Synthetic Chemistry Research


Agrochemical Intermediate for 3-Alkoxyisothiazole-Derived Fungicide and Herbicide Development

3-Ethoxy-5-chloromethylisothiazole serves as a key synthetic intermediate for the development of 3-alkoxyisothiazole-based agrochemicals. The compound's 3-ethoxy substitution pattern aligns with known herbicidal 3-alkoxyisothiazole derivatives described in patent literature, where 3-alkoxy substitution is essential for target activity [1]. The chloromethyl group at the 5-position provides a reactive handle for further functionalization via nucleophilic substitution with amines, thiols, or other nucleophiles, enabling the generation of diverse compound libraries for fungicidal and herbicidal screening [1].

Building Block for Isothiazole-Containing Pharmaceutical and Agrochemical Libraries

As a dual-functionalized isothiazole scaffold, 3-Ethoxy-5-chloromethylisothiazole (molecular weight 177.65 g/mol, XLogP3-AA 2.1, TPSA 50.4 Ų) [1] is positioned as a versatile building block for the synthesis of compound libraries targeting agricultural and pharmaceutical applications. The quantified physicochemical parameters—particularly the moderate lipophilicity (XLogP3-AA = 2.1) and three hydrogen bond acceptors [1]—provide computable inputs for property-based design filters in medicinal and agrochemical chemistry campaigns. The rotatable bond count of 3 [1] offers conformational flexibility while maintaining the rigid isothiazole core essential for target engagement.

Precursor for 5-Aminomethyl-3-ethoxyisothiazole Derivatives via Nucleophilic Substitution

The chloromethyl group at the 5-position of 3-Ethoxy-5-chloromethylisothiazole undergoes nucleophilic substitution reactions with amine nucleophiles, enabling the synthesis of 5-aminomethyl-3-ethoxyisothiazole derivatives [1]. This transformation is fundamental to accessing nitrogen-containing isothiazole compounds with potential biological activity. The reaction proceeds under standard nucleophilic substitution conditions, with the electrophilic chloromethyl carbon serving as the site of attack. The 3-ethoxy group remains intact during these transformations, preserving the alkoxy functionality for downstream structure-activity relationship studies [1].

Reference Standard for Analytical Method Development in Isothiazole Intermediate Quality Control

With a precisely defined molecular weight of 177.65 g/mol, molecular formula C6H8ClNOS, and computed exact mass of 177.0015127 Da [1], 3-Ethoxy-5-chloromethylisothiazole is suitable as a reference standard for developing LC-MS and GC-MS analytical methods for isothiazole intermediate quality control. The compound's distinctive isotopic pattern (presence of both chlorine and sulfur atoms) and characteristic fragmentation profile provide unambiguous identification markers that differentiate it from structurally similar analogs such as 5-(chloromethyl)isothiazole (MW 133.60 g/mol) [1] and 3-methoxy-5-(chloromethyl)isothiazole (MW ≈163.62 g/mol).

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